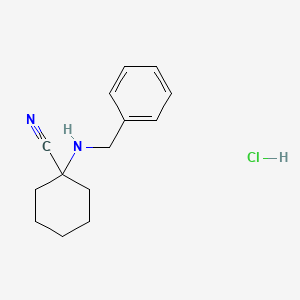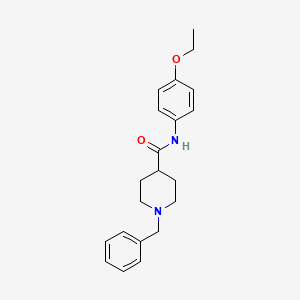
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide, also known as MPPI, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic effects. MPPI is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release in the central nervous system.
Aplicaciones Científicas De Investigación
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and drug addiction. 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of these disorders. It has also been found to reduce cocaine self-administration in rats, suggesting its potential use as a treatment for drug addiction.
Mecanismo De Acción
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide acts as a selective antagonist of the mGluR7 receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. By blocking the activity of this receptor, 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide can modulate the release of various neurotransmitters, such as glutamate, GABA, and dopamine, which are implicated in the pathophysiology of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been shown to modulate the release of various neurotransmitters in the brain, which can lead to changes in behavior and cognitive function. It has been found to increase the release of GABA in the prefrontal cortex, which is involved in the regulation of anxiety and mood. It has also been shown to reduce the release of glutamate in the nucleus accumbens, which is involved in the reward pathway and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide in lab experiments is its high selectivity for the mGluR7 receptor, which allows for specific modulation of neurotransmitter release. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects may be influenced by factors such as dose, route of administration, and animal strain, which need to be carefully controlled in experiments.
Direcciones Futuras
There are several future directions for research on 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide. One area of interest is its potential use as a treatment for neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans, as well as its optimal dosing and administration. Another area of research is the development of more selective and potent mGluR7 antagonists, which can provide greater specificity and efficacy in modulating neurotransmitter release. Finally, studies are needed to further elucidate the mechanisms underlying the effects of 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide on neurotransmitter release and behavior, which can provide insights into the pathophysiology of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide involves the reaction between 3-phenylisoxazole-4-carboxylic acid and N-propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide as a white crystalline solid with a melting point of 143-145°C.
Propiedades
IUPAC Name |
5-methyl-3-phenyl-N-propyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-9-15-14(17)12-10(2)18-16-13(12)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWAMIVNVXVFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(ON=C1C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6104352 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4925408.png)
![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)


![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4925439.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4925443.png)
![2-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4925447.png)

![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4925462.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4925466.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B4925468.png)
![2-{[4-(diethylamino)phenyl]imino}-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4925476.png)